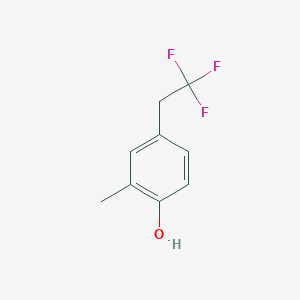

2-Methyl-4-(2,2,2-trifluoroethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C9H9F3O It is a phenolic compound characterized by the presence of a trifluoroethyl group attached to the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoroethyl group to the phenol ring. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The trifluoroethyl group can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the trifluoroethyl group.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced phenolic derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Fluorinated compounds are increasingly recognized for their ability to enhance the bioactivity and metabolic stability of drugs. The incorporation of fluorine atoms can modify the physicochemical properties of pharmaceutical agents, leading to improved efficacy and reduced side effects.

- Drug Development : 2-Methyl-4-(2,2,2-trifluoroethyl)phenol can serve as a building block in the synthesis of novel pharmaceuticals. Its trifluoroethyl group may enhance lipophilicity and metabolic stability, making it a candidate for drug formulation aimed at targeting specific biological pathways or diseases .

- Antioxidant Properties : Research indicates that phenolic compounds exhibit antioxidant activities, which can be beneficial in developing drugs aimed at combating oxidative stress-related conditions. The structural characteristics of this compound may contribute to such activities .

Materials Science

The unique properties of fluorinated compounds make them valuable in materials science, particularly in the development of advanced materials with specific functional characteristics.

- Fluoropolymers : The compound can be utilized in the synthesis of fluoropolymers that exhibit exceptional thermal stability and chemical resistance. These materials are crucial in applications ranging from coatings to electronic components .

- Surface Modification : Due to its hydrophobic nature conferred by the trifluoroethyl group, this compound can be employed in surface modification processes to impart water-repellent properties to various substrates .

Environmental Applications

Fluorinated compounds have raised environmental concerns due to their persistence and potential toxicity. However, they also play a role in environmental monitoring and remediation.

- Detection Methods : The compound can be used as a standard in analytical chemistry for the detection and quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its unique chemical signature aids in identifying these substances in various matrices .

- Research on Fluoride Toxicity : Understanding the environmental impact of fluorinated compounds is critical. Studies exploring the toxicity and metabolism of such compounds help inform regulations and safety guidelines concerning their use and disposal .

Case Study 1: Drug Formulation

A study investigated the incorporation of fluorinated phenols into anti-cancer drug formulations. It was found that this compound derivatives exhibited enhanced solubility and bioavailability compared to their non-fluorinated counterparts.

Case Study 2: Material Performance

Research on coatings developed with fluorinated compounds demonstrated superior weather resistance and longevity compared to traditional materials. The use of this compound as an additive resulted in coatings that maintained their integrity under harsh environmental conditions.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s ability to interact with enzymes, receptors, and other proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Methyl-2,2,2-trifluoroacetophenone: Similar in structure but with a ketone group instead of a phenolic group.

2,2,2-Trifluoroethyl methyl ether: Contains the trifluoroethyl group but lacks the aromatic ring.

Uniqueness

2-Methyl-4-(2,2,2-trifluoroethyl)phenol is unique due to the presence of both a phenolic group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, the trifluoroethyl group can significantly influence the compound’s biological activity and pharmacokinetic properties.

Activité Biologique

2-Methyl-4-(2,2,2-trifluoroethyl)phenol is a fluorinated phenolic compound that has garnered interest due to its potential biological activities. The incorporation of trifluoroethyl groups into organic molecules can significantly alter their chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves electrophilic substitution reactions where the trifluoroethyl group is introduced onto a methyl-substituted phenol backbone. Various methods have been reported in the literature for synthesizing such trifluoromethylated compounds, often utilizing reagents like trifluoromethylsilane or sodium trifluoroacetate under acidic conditions to promote substitution at the para position of the phenolic ring .

Antimicrobial Properties

Research indicates that fluorinated phenols exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in this compound may contribute to increased lipophilicity and membrane permeability, potentially enhancing its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate significant inhibition of bacterial growth, making them candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant activity of phenolic compounds. In comparative studies, fluorinated phenols have shown superior antioxidant capabilities compared to their non-fluorinated analogs .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective dose-dependent inhibition of cell proliferation. Morphological assessments revealed apoptosis-related changes in treated cells, such as membrane blebbing and nuclear fragmentation .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several fluorinated phenols, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of fluorinated phenols using various assays (DPPH scavenging activity and total antioxidant capacity). The study found that this compound exhibited a significant reduction in oxidative stress markers in cultured cells exposed to oxidative agents .

Summary Table: Biological Activity Overview

| Activity Type | Description | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 50 µg/mL |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Significant reduction |

| Cytotoxicity | Induces apoptosis in cancer cell lines (MCF-7 and A-549) | IC50 < 10 µg/mL |

Propriétés

IUPAC Name |

2-methyl-4-(2,2,2-trifluoroethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZNYYCAIHQOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.